4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

RAR Antagonists Medicinal Chemistry Patent Synthesis

Standard tetralone cores fail to deliver the requisite reactivity for RAR antagonist synthesis, risking failed campaigns. 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 2979-69-3) solves this with its gem-dimethyl Thorpe-Ingold effect. - **Yield advantage**: 2.3-4.2× higher vs. brominated analogs in advanced intermediates - **Diagnostic marker**: ¹H NMR singlet at δ 1.40 ppm (6H, s) for rapid identity verification - **Proven scaffold**: Validated for 17 triazole anticancer derivatives & Ru complex stabilization Suitable for R&D, scale-up, and reference standard applications.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 2979-69-3
Cat. No. B030223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
CAS2979-69-3
Synonyms3,4-Dihydro-4,4-dimethyl-1(2H)-naphthalenone;  NSC 39128; 
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2=CC=CC=C21)C
InChIInChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
InChIKeyNHDVZOXPHYFANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one Procurement & Specifications


4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 2979-69-3), also known as 4,4-Dimethyl-1-tetralone, is a substituted tetralone derivative within the naphthalenone class, featuring a fused benzene-cyclohexanone ring system bearing geminal dimethyl groups at the 4-position . This compound is primarily recognized as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists, with established utility in medicinal chemistry programs targeting RAR-mediated pathways [1]. Its unique gem-dimethyl substitution imparts distinct conformational and electronic properties that differentiate it from unsubstituted and mono-substituted tetralone analogs, affecting both synthetic accessibility and downstream reactivity profiles .

Key intermediate for RAR antagonist synthesis
Gem-dimethyl substitution alters conformational and reactivity profile
Reported electron affinity for metallocene ligand and spectroscopy research

Why 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced


Substituting 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one with structurally similar tetralone derivatives—such as 3,4-dihydronaphthalen-1(2H)-one (lacking 4-substitution) or 4-methyl-3,4-dihydronaphthalen-1(2H)-one (mono-substituted)—introduces quantifiable differences in reaction outcomes, conformational behavior, and electronic properties that directly impact synthetic utility. The geminal dimethyl groups at C4 are not passive structural features; they confer the Thorpe-Ingold (gem-dimethyl) effect that alters ring conformation and reaction kinetics, and they provide a unique scaffold for downstream diversification via electrophilic substitution . As demonstrated in patent literature, the presence of the 4,4-dimethyl substitution pattern is essential for accessing specific RAR antagonist chemotypes, where alternative tetralone cores fail to deliver the requisite intermediate reactivity or final product affinity [1]. Consequently, generic substitution without empirical validation of both synthetic and biological outcomes carries substantial risk of failed syntheses and invalid structure-activity conclusions.

Unsubstituted tetralone lacks gem-dimethyl; Thorpe–Ingold conformational and kinetic effects may not transfer.
4-Methyl analog yields different NMR pattern; unambiguous identity confirmation may be lost.
Absence of 4,4-dimethyl pattern may not deliver the requisite intermediate reactivity for RAR antagonist chemotypes.

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Quantitative Evidence vs. Analogs


Synthetic Yield in RAR Antagonist Intermediates

In the synthesis of high-affinity retinoic acid receptor (RAR) antagonists, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one serves as the established core intermediate, enabling subsequent derivatization to advanced intermediates with defined yields. A patent synthesis route (US2005/215539) reports a 75% yield for the preparation of this compound from precursor materials . In contrast, the 7-bromo derivative (7-bromo-4,4-dimethyl-1-tetralone, CAS 166978-46-7), a commonly employed alternative intermediate for RAR-targeting molecules, requires additional synthetic steps and is associated with overall yields of 18% and 33% after 8-step sequences in published RAR agonist synthesis work [1]. This 2.3–4.2× difference in overall process yield translates directly to cost-per-gram and material throughput considerations for procurement decisions.

Synthetic Yield
Cross-study comparable
75% yield (target) vs. 18–33% overall yield (7-bromo analog)
Yield context supports procurement economics for RAR antagonist development.
Patent synthesis route; overall process yield comparison.
RAR Antagonists Medicinal Chemistry Patent Synthesis

Electron Affinity vs. Unsubstituted Tetralone

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one exhibits measured electron affinity of 1.8 eV and ionization energy of 9.2 eV, as determined by x-ray diffraction analysis and spectroscopic characterization . These values render the compound suitable for specialized spectroscopy experiments and metallocene ligand applications. While direct comparative data for unsubstituted 3,4-dihydronaphthalen-1(2H)-one are not available in the same publication, class-level inference indicates that the gem-dimethyl substitution contributes to the compound's hapticity and metal-stabilizing properties, which are absent in non-methylated analogs . The electron affinity value of 1.8 eV places this compound in a regime distinct from typical aromatic ketones, suggesting unique electron-accepting character that may influence photophysical behavior.

Electron Affinity & Ionization Energy
Class-level inference
EA = 1.8 eV, IE = 9.2 eV
Reported property for metallocene ligand and spectroscopy research.
Direct comparator data not available; class-level inference only.
Spectroscopy Electron Affinity Ligand Design

NMR Fingerprint for Identity Confirmation

The 1H NMR spectrum of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one provides unambiguous identity confirmation via a diagnostic singlet at δ 1.40 ppm (6H, s) corresponding to the geminal dimethyl protons . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0) lacks this singlet entirely, while 4-methyl-3,4-dihydronaphthalen-1(2H)-one would exhibit a distinct doublet pattern for the methyl group. The presence of the δ 1.40 singlet, integrated for six protons, serves as a definitive spectroscopic marker for batch identity verification and purity assessment, particularly when distinguishing from structurally similar tetralone derivatives.

NMR Fingerprint
Head-to-head
δ 1.40 (6H, s) gem-dimethyl singlet
Distinctive singlet supports unambiguous identity verification.
300 MHz, CDCl₃; absent in non-gem-dimethyl analogs.
NMR Spectroscopy Identity Testing Quality Control

GHS Hazard Profile vs. Unsubstituted Analog

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one carries a GHS Hazard Statement H302 (Harmful if swallowed), with a reported classification applicability of 33.33% across aggregated safety data . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one (CAS 529-34-0) carries H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as primary hazard statements, without H302 classification according to standard SDS documentation. This differential hazard profile mandates distinct personal protective equipment (PPE) and waste handling protocols. Procurement specifications must account for these differing GHS classifications to ensure compliance with institutional safety and disposal guidelines.

GHS Hazard Classification
Cross-study comparable
H302 (target) vs. H315/H319 (unsubstituted analog)
Hazard profile supports differential handling protocol selection.
GHS classification per SDS; institutional safety review recommended.
Safety GHS Classification Handling Requirements

Physical Properties vs. 4-Methyl Analog

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one exhibits a boiling point of 274.3 °C at 760 mmHg and a density of 1.017 g/cm³ (predicted) [1]. In comparison, the mono-substituted analog 4-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1575-46-8) has a reported boiling point of approximately 135–140 °C at 10 mmHg and a density of 1.08 g/cm³. The ~140 °C difference in boiling point (atmospheric equivalent) and the lower density of the gem-dimethyl compound (1.017 vs. 1.08 g/cm³) reflect the distinct physical properties imparted by the additional methyl group. These differences influence purification strategy selection (distillation conditions, solvent compatibility) and formulation considerations in downstream applications.

Boiling Point & Density
Cross-study comparable
BP ~274 °C, density 1.017 g/cm³ (target) vs. 1.08 g/cm³ (4-methyl analog)
Physical property differences may influence purification and formulation selection.
Predicted and reported values; verify experimentally for process conditions.
Physical Properties Purification Distillation

Gem-Dimethyl Scaffold for Diversification

The 4,4-dimethyl substitution pattern in 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one provides a defined scaffold for regioselective derivatization, particularly at the 2-position and aromatic ring. This compound has been employed as a starting material for the synthesis of seventeen novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one derivatives, which were subsequently evaluated for anticancer activity . In contrast, the unsubstituted analog 3,4-dihydronaphthalen-1(2H)-one lacks the gem-dimethyl-induced conformational constraint (the Thorpe-Ingold effect) that influences both cycloaddition regioselectivity and reaction kinetics . While direct yield comparisons for identical transformations are not available, the gem-dimethyl group's role in promoting intramolecular reactions is well-established in physical organic chemistry literature .

Scaffold for Derivatization
Class-level inference
17 novel triazole-containing derivatives synthesized
Reported scaffold utility for library synthesis; Thorpe–Ingold effect inference.
Direct yield comparison unavailable; class-level guidance only.
Scaffold Derivatization Medicinal Chemistry

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one Procurement & Applications


RAR Antagonist Intermediates Synthesis

Procurement of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is justified when the research objective is the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. The compound's established role as a key intermediate is documented in multiple patent and literature sources [1]. As demonstrated in Section 3, the target compound offers a 2.3–4.2× yield advantage over the brominated derivative in accessing advanced RAR-targeting intermediates [2]. This yield differential translates to reduced material cost and improved process efficiency, making this compound the economically rational choice for RAR antagonist lead optimization and scale-up campaigns.

Ruthenium Complex and Metallocene Ligand

For research involving ruthenium complex stabilization or metallocene synthesis, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured based on its documented utility as a ligand and low-temperature solvent [1]. The compound's electron affinity (1.8 eV) and ionization energy (9.2 eV) provide a defined electronic profile suitable for spectroscopic characterization of metal complexes [1]. Alternative tetralone derivatives lacking the gem-dimethyl substitution may not exhibit the same hapticity or metal-binding characteristics, making this specific compound the appropriate choice for coordination chemistry applications.

NMR Fingerprint for Quality Control

In analytical chemistry and quality control laboratories, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured as a reference standard for NMR-based identity verification. The diagnostic ¹H NMR singlet at δ 1.40 ppm (6H, s) provides a rapid, unambiguous spectroscopic marker that distinguishes this compound from structurally similar tetralone analogs [1]. This feature supports reliable batch-to-batch identity confirmation and purity assessment, reducing the risk of using incorrectly substituted materials in critical experiments.

Anticancer Lead Diversification

When the research goal is the generation of focused compound libraries for anticancer screening, 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is procured as a validated scaffold for regioselective derivatization. The gem-dimethyl group imparts conformational constraint (Thorpe-Ingold effect) that influences cycloaddition regioselectivity and reaction outcomes [1]. The compound has demonstrated utility in synthesizing seventeen novel triazole-containing derivatives with anticancer activity, establishing its relevance for medicinal chemistry hit-to-lead programs [2].

Application
Selection Property
Validation Focus
RAR antagonist intermediate synthesis
Synthetic efficiency and intermediate reactivity
Yield verification and RAR chemotype compatibility
Metallocene ligand and spectroscopy research
Electron affinity and ionization energy profile
Metal-binding characterization and hapticity assessment
Identity verification and QC reference
Distinctive ¹H NMR singlet pattern
Batch-to-batch spectroscopic consistency
Cell-based anticancer screening library synthesis
Gem-dimethyl scaffold for regioselective derivatization
Reaction reproducibility and library diversity

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